![molecular formula C19H16N4O3S B2381110 N-(4-甲氧基苯并[d]噻唑-2-基)-5-甲基-N-(吡啶-2-基甲基)异恶唑-3-甲酰胺 CAS No. 946202-52-4](/img/structure/B2381110.png)

N-(4-甲氧基苯并[d]噻唑-2-基)-5-甲基-N-(吡啶-2-基甲基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

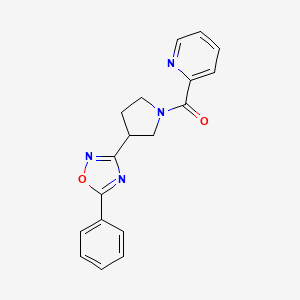

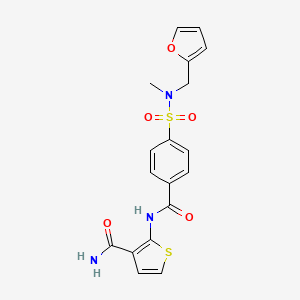

“N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” is a chemical compound . It is related to benzothiazole sulfonamides, which are synthesized from commercially available building blocks .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, which are related to the compound , starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds involve oxidation-reduction and alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide” include a molecular weight of 285.32 g/mol, a topological polar surface area of 92.4 Ų, and a complexity of 355 .

科学研究应用

- 该化合物因其抗炎活性而受到研究。具体来说,该化合物的衍生物表现出对环氧合酶-1 (COX-1) 的抑制活性,IC50 值分别为 11.34 µM 和 11.21 µM。 此外,它们还表现出优异的 COX-2 选择性(SI 值分别为 103.09 和 101.90),并显着抑制白蛋白变性 .

抗炎特性

抗肿瘤活性

抗菌潜力

线粒体功能障碍和细胞凋亡

神经保护特性

利尿活性

作用机制

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . Another compound with a similar structure has shown anti-inflammatory properties, indicating potential targets could be COX-1 and COX-2 enzymes .

Mode of Action

For instance, some compounds have shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, and activate caspase-3, leading to mitochondrial dysfunction and cell apoptosis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound may affect the cell cycle regulation pathway, apoptosis pathway, and potentially the inflammatory response pathway .

Result of Action

Similar compounds have been shown to have potent antibacterial activity against both gram-negative and gram-positive bacteria . Another compound with a similar structure has shown to have antihyperalgesic effects in mice with neuropathic pain .

属性

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-10-14(22-26-12)18(24)23(11-13-6-3-4-9-20-13)19-21-17-15(25-2)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEGCWMZQFMIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)